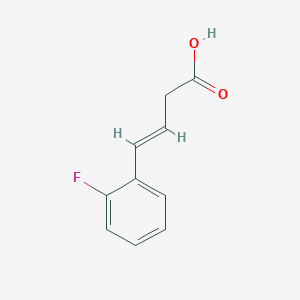

(E)-4-(2-fluorophenyl)but-3-enoic acid

Description

Propriétés

IUPAC Name |

(E)-4-(2-fluorophenyl)but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEZMEORTPFVES-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (E)-4-(2-Fluorophenyl)but-3-enoic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives in Drug Discovery

(E)-4-(2-fluorophenyl)but-3-enoic acid belongs to the class of cinnamic acid derivatives, which are naturally occurring and synthetic compounds recognized for their diverse pharmacological activities. The incorporation of a fluorine atom onto the phenyl ring, particularly at the ortho position, can significantly modulate the molecule's physicochemical properties, such as its electronic profile and lipophilicity. These modifications can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles, making fluorinated analogs like (E)-4-(2-fluorophenyl)but-3-enoic acid compelling candidates for investigation in drug discovery and development.

Cinnamic acid derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The strategic placement of substituents on the aromatic ring plays a crucial role in fine-tuning these activities. This guide provides a comprehensive technical overview of (E)-4-(2-fluorophenyl)but-3-enoic acid, detailing its synthesis, spectroscopic characterization, and exploring its potential therapeutic applications based on the established pharmacology of related cinnamic acid derivatives.

Physicochemical Properties

A clear understanding of the physicochemical properties of (E)-4-(2-fluorophenyl)but-3-enoic acid is fundamental to predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 127406-53-5 | [5] |

| Molecular Formula | C₁₀H₉FO₂ | [5] |

| Molecular Weight | 180.18 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from related compounds |

| InChI Code | 1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ | [5] |

The presence of the fluorine atom, a highly electronegative element, imparts an inductive electron-withdrawing effect, which can increase the acidity of the carboxylic acid group compared to its non-fluorinated analog.[1] This modification can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of (E)-4-(2-Fluorophenyl)but-3-enoic Acid

The synthesis of (E)-4-(2-fluorophenyl)but-3-enoic acid is typically achieved through a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester, followed by hydrolysis to the corresponding carboxylic acid. The HWE reaction is favored for its high stereoselectivity, yielding predominantly the (E)-isomer.[5]

Logical Workflow for Synthesis

Caption: Synthetic pathway for (E)-4-(2-fluorophenyl)but-3-enoic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl (E)-4-(2-fluorophenyl)but-3-enoate

This procedure is based on the general principles of the Horner-Wadsworth-Emmons reaction, which utilizes a stabilized phosphonate ylide to afford predominantly the E-alkene.[5][6][7]

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared at 0 °C.

-

Addition of Phosphonate: Triethyl phosphonoacetate is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 2-fluorobenzaldehyde in anhydrous THF is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield ethyl (E)-4-(2-fluorophenyl)but-3-enoate.

Step 2: Synthesis of (E)-4-(2-Fluorophenyl)but-3-enoic Acid

The hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation.

-

Saponification: The purified ethyl (E)-4-(2-fluorophenyl)but-3-enoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Reaction Progression: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.

-

Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.

-

Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to afford (E)-4-(2-fluorophenyl)but-3-enoic acid. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The coupling constants of the vinylic protons will be indicative of the E-configuration (typically around 15-16 Hz).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the fluorinated benzene ring, which will exhibit C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching vibrations for the alkene and aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Therapeutic Applications and Biological Activity

While specific pharmacological studies on (E)-4-(2-fluorophenyl)but-3-enoic acid are limited, the extensive research on cinnamic acid derivatives provides a strong basis for predicting its potential therapeutic applications.[2][3] The ortho-fluoro substitution is of particular interest as it can influence the molecule's interaction with biological targets.[2]

Signaling Pathways and Potential Mechanisms of Action

Caption: Potential biological targets of (E)-4-(2-fluorophenyl)but-3-enoic acid.

-

Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to exhibit anti-inflammatory properties, in part through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The fluorinated nature of the title compound may enhance its potency as a COX-2 inhibitor.

-

Anticancer Potential: Some cinnamic acid derivatives, such as 4-phenyl-3-butenoic acid, have been identified as histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. Inhibition of HDACs can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

-

Antimicrobial Properties: Cinnamic acids and their analogs have demonstrated activity against a range of bacterial and fungal pathogens.[4] The proposed mechanism of action often involves the disruption of microbial cell membranes. The lipophilicity of (E)-4-(2-fluorophenyl)but-3-enoic acid, influenced by the fluorine substituent, may play a role in its ability to interact with and disrupt these membranes.

Conclusion and Future Directions

(E)-4-(2-fluorophenyl)but-3-enoic acid is a synthetically accessible cinnamic acid derivative with significant potential for further investigation in drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to the desired (E)-isomer. While specific biological data for this compound is not yet widely available, the well-documented pharmacological activities of related cinnamic acid derivatives, coupled with the known effects of fluorination, suggest that it is a promising candidate for evaluation as an anti-inflammatory, anticancer, and antimicrobial agent. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to validate its therapeutic potential.

References

- A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (2025). Benchchem.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from [Link]

- A Technical Guide to the Biological Activity of Ortho-Substituted Cinnamic Acids. (2025). Benchchem.

- Gedela, M., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3639.

- Ando, K. (1999). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 1999(1), 51-57.

- Ando, K., & Narumiya, K. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 8(5), 429-431.

-

Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

-

Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

- Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2020). Molecules, 25(18), 4169.

-

(E)-3-(4-fluorophenyl)-2-butenoic acid ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.

- Moore, B. M., et al. (2001). Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester. Journal of Pharmacology and Experimental Therapeutics, 297(1), 107-114.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(11), 1169.

-

Exploring (E)-4-(Dimethylamino)But-2-Enoic Acid Hydrochloride: A Vital Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

- Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. (2011). Molecules, 16(12), 10457-10467.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

- Ali, A., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2022). Preprints.

- Singh, R., et al. (2022). Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1. ACS Omega, 7(41), 36965-36976.

- Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1638.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-(2-fluorophenyl)but-3-enoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-fluorophenyl)but-3-enoic acid, identified by the CAS Number 127406-53-5 , is a fluorinated derivative of cinnamic acid, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated cinnamic acid derivatives like (E)-4-(2-fluorophenyl)but-3-enoic acid attractive candidates for the development of novel therapeutics and advanced materials.[1][2][3][4][5]

This technical guide provides a comprehensive overview of (E)-4-(2-fluorophenyl)but-3-enoic acid, detailing its chemical properties, established synthesis methodologies, in-depth characterization techniques, and potential applications in drug discovery and beyond.

Chemical Properties and Data

A thorough understanding of the fundamental chemical properties of (E)-4-(2-fluorophenyl)but-3-enoic acid is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 127406-53-5 | Internal Data |

| Molecular Formula | C₁₀H₉FO₂ | PubChem |

| Molecular Weight | 180.18 g/mol | PubChem |

| IUPAC Name | (E)-4-(2-fluorophenyl)but-3-enoic acid | PubChem |

| Synonyms | (E)-4-(2-Fluorophenyl)-3-butenoic acid | Internal Data |

Synthesis Methodologies

The synthesis of (E)-4-(2-fluorophenyl)but-3-enoic acid can be achieved through several established olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prevalent and reliable methods for generating the desired (E)-alkene stereoisomer.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer. The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. The key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies the purification process.

The general mechanism involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic attack on the carbonyl carbon of 2-fluorobenzaldehyde. The resulting intermediate eliminates a phosphate ester to yield the desired α,β-unsaturated carboxylic acid.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Fluorobenzaldehyde

-

Lithium hydroxide (LiOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion of the olefination, add a solution of lithium hydroxide (2.0 equivalents) in water to the reaction mixture. Stir vigorously at room temperature for 4-6 hours to hydrolyze the resulting ester.

-

Work-up and Purification: Quench the reaction by slowly adding water. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude (E)-4-(2-fluorophenyl)but-3-enoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Wittig Reaction

The Wittig reaction provides an alternative route to (E)-4-(2-fluorophenyl)but-3-enoic acid. This method involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with an aldehyde. While generally effective, the separation of the triphenylphosphine oxide byproduct can sometimes be challenging. A solventless approach has been described for the synthesis of related compounds, which can be adapted for this synthesis.[6]

Causality Behind Experimental Choices:

-

The choice of a stabilized phosphonate ylide in the HWE reaction or a stabilized phosphorus ylide in the Wittig reaction is crucial for achieving high (E)-selectivity.

-

The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester or phosphonium salt to generate the reactive ylide.

-

Anhydrous conditions are critical for the ylide formation step to prevent quenching of the strong base and the reactive ylide.

-

The hydrolysis step is essential to convert the initially formed ester to the desired carboxylic acid.

Characterization and Analytical Data

Thorough characterization is imperative to confirm the identity, purity, and stereochemistry of the synthesized (E)-4-(2-fluorophenyl)but-3-enoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons, and the methylene protons adjacent to the carboxylic acid. The coupling constant between the vinylic protons is a key indicator of the alkene geometry, with a larger coupling constant (typically > 15 Hz) confirming the (E)-configuration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with characteristic C-F couplings), and the aliphatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

C=C stretching vibrations for the alkene and the aromatic ring (around 1650-1450 cm⁻¹).

-

A C-F stretch (around 1250-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of (E)-4-(2-fluorophenyl)but-3-enoic acid (180.18 g/mol ).

Potential Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine substituent make (E)-4-(2-fluorophenyl)but-3-enoic acid and its derivatives valuable scaffolds in several scientific domains.

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates can enhance their metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets, potentially leading to improved binding affinity and selectivity.[4] Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][9][10][11] Therefore, (E)-4-(2-fluorophenyl)but-3-enoic acid serves as a promising starting point for the synthesis of novel therapeutic agents.

Materials Science

Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. As a monomer, (E)-4-(2-fluorophenyl)but-3-enoic acid could be incorporated into polymer chains to develop new materials with tailored properties for applications in electronics, coatings, and other advanced technologies.

Conclusion

(E)-4-(2-fluorophenyl)but-3-enoic acid is a valuable synthetic building block with significant potential in both medicinal chemistry and materials science. The reliable synthetic routes, such as the Horner-Wadsworth-Emmons and Wittig reactions, allow for its efficient preparation. The strategic placement of the fluorine atom offers a powerful tool for modulating molecular properties, paving the way for the development of novel compounds with enhanced performance characteristics. This guide provides a foundational understanding for researchers and scientists to explore the full potential of this versatile fluorinated cinnamic acid derivative.

References

-

Gunawardhana, N., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7249. [Link]

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

-

De, P., et al. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 11(42), 26293-26315. [Link]

-

Bentham Science Publishers. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. [Link]

-

Gunawardhana, N., & De, P. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Semantic Scholar. [Link]

-

Böhm, H. J., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 51(15), 4359–4369. [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid. Angewandte Chemie International Edition. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

-

Thiemann, T. (2018). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. IOSR Journal of Applied Chemistry, 11(2), 53-61. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

PubChem. 4-Phenyl-3-Butenoic Acid. [Link]

-

Müller, K., et al. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

-

PubChem. 4-Phenyl-but-2-enoic acid. [Link]

-

Axios Research. (3E)-4-Phenyl-But-3-enoic Acid. [Link]

-

Singh, R., et al. (2024). Synthesis and Evaluation of (E)-4-Hydroxy-3-methyl-but-2-enyl Diphosphate Analogs as Competitive Partial Agonists of Butyrophilin 3A1. ACS medicinal chemistry letters. [Link]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

-

Shiratori Pharmaceutical Co., Ltd. (E)-4-oxo-4-phenyl-but-2-enoic acid. [Link]

-

Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. ResearchGate. [Link]

-

Öztürk, N., & Gökce, H. (2019). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Karaelmas Fen ve Mühendislik Dergisi, 9(1), 103-111. [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]

-

Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 444-448. [Link]

-

ResearchGate. 13C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. [Link]

-

Collins, J. L., et al. (2021). Fueling the Pipeline via Innovations in Organic Synthesis. Journal of medicinal chemistry, 64(19), 14157–14188. [Link]

-

Doc Brown's Chemistry. carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

-

ResearchGate. 1H NMR spectroscopic data of 4-phenyl-3-buten-2-one. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

NIST. 3-Butenoic acid. [Link]

-

SpectraBase. 4-(p-Formylphenyl)but-3-enoic acid. [Link]

-

SpectraBase. 3-Butenoic acid. [Link]

-

Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. [Link]

-

Barkov, A. Y., et al. (2015). Crystal structure of (E)-4,4,4-tri-fluoro-3-phenyl-but-2-enoic acid. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), o1090. [Link]

- RU2482105C1 - Method of producing (e)

-

El-Hashash, M. A., & Rizk, S. A. (2013). Behaviour of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. European Chemical Bulletin, 2(7), 456-460. [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. [Link]

Diagrams

Caption: Synthetic pathway for (E)-4-(2-fluorophenyl)but-3-enoic acid via the Horner-Wadsworth-Emmons reaction.

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 9. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. [PDF] Cinnamic Acid Derivatives and Their Biological Efficacy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (E)-4-(2-fluorophenyl)but-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-fluorophenyl)but-3-enoic acid is a fluorinated derivative of 4-phenylbut-3-enoic acid. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Such modifications are a common strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. Fluorinated organic molecules are prevalent in pharmaceuticals and agrochemicals, highlighting the importance of understanding their synthesis and reactivity.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development. Key properties of (E)-4-(2-fluorophenyl)but-3-enoic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| CAS Number | 127406-53-5 | |

| Appearance | Solid (form may vary) | |

| InChI Key | PIEZMEORTPFVES-HWKANZROSA-N |

Structural Diagram

The chemical structure of (E)-4-(2-fluorophenyl)but-3-enoic acid is depicted below, illustrating the spatial arrangement of its atoms.

Caption: Chemical structure of (E)-4-(2-fluorophenyl)but-3-enoic acid.

Synthesis and Methodologies

A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Representative Hydrolysis

This protocol is a generalized procedure based on common organic synthesis techniques for the hydrolysis of an ester to a carboxylic acid.

-

Dissolution: Dissolve the starting ester, for example, methyl (E)-4-(2-fluorophenyl)but-3-enoate, in a suitable solvent such as methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure (E)-4-(2-fluorophenyl)but-3-enoic acid.

Rationale: The choice between acidic or basic hydrolysis depends on the stability of the rest of the molecule to the reaction conditions. Base-catalyzed hydrolysis (saponification) is often faster and proceeds at lower temperatures. The final acidification step is crucial to protonate the carboxylate salt formed during basic hydrolysis, rendering the final carboxylic acid product.

Applications in Drug Development and Research

While specific applications for (E)-4-(2-fluorophenyl)but-3-enoic acid are not extensively documented in the provided results, its structural analogues have shown interesting biological activities. For instance, the related compound 4-phenyl-3-butenoic acid has been investigated as an inhibitor of peptidylglycine alpha-amidating monooxygenase and as a histone deacetylase (HDAC) inhibitor with anti-tumor properties.[3]

The presence of the fluorine atom in the ortho position of the phenyl ring in (E)-4-(2-fluorophenyl)but-3-enoic acid could modulate its biological activity and pharmacokinetic properties compared to its non-fluorinated counterpart. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4] Therefore, this compound represents a valuable candidate for screening in various biological assays, particularly in the areas of oncology and inflammatory diseases.

Analytical Characterization

The identity and purity of (E)-4-(2-fluorophenyl)but-3-enoic acid would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the stereochemistry of the double bond.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and other elements, confirming the empirical formula.

Conclusion

(E)-4-(2-fluorophenyl)but-3-enoic acid is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry transformations, and its fluorinated nature makes it an interesting candidate for biological evaluation. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization, serving as a valuable resource for researchers.

References

-

(3E)-4-(2-fluorophenyl)but-3-enoic acid. MilliporeSigma. [Link]

-

(3E)-4-Phenyl-But-3-enoic Acid. Axios Research. [Link]

-

Synthesis of (B) 4-(4-Fluorophenyl)-4-phenylbut-3-enoic Acid. PrepChem.com. [Link]

-

(E)-4-(2-formylphenyl)but-3-enoic acid. PubChem. [Link]

-

(3E)-4-(4-fluorophenyl)but-3-enoic acid. AMERICAN ELEMENTS. [Link]

-

4-Phenyl-3-Butenoic Acid. PubChem. [Link]

- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

-

Chemical Properties of 3-Butenoic acid, 4-phenyl-. Cheméo. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

- Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative.

-

(3E)-2-(acetylamino)-4-phenyl-3-butenoic acid. ChemSynthesis. [Link]

-

2-(2-Fluorophenyl)but-3-enoic acid. PubChem. [Link]

-

Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. PubMed. [Link]

-

(E)-4-Dimethylamino-but-2-enoic acid [4-(3-chloro-4-fluoro-phenylamino) - PubChem. PubChem. [Link]

-

4-(3-Fluorophenyl)but-3-enoic acid. Beijing Xinhengyan Technology Co., Ltd. [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link].gov/40098765/)

Sources

- 1. 2-(2-Fluorophenyl)but-3-enoic acid | C10H9FO2 | CID 90796367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of (E)-4-(2-fluorophenyl)but-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(2-fluorophenyl)but-3-enoic acid, a derivative of cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including a carboxylic acid moiety, a phenyl ring with a fluorine substituent, and a conjugated double bond, suggest a potential for diverse biological activities and applications as a synthetic building block. Understanding the physical properties of this compound is paramount for its effective utilization in drug design, formulation development, and chemical synthesis. This guide provides a comprehensive overview of the key physical characteristics of (E)-4-(2-fluorophenyl)but-3-enoic acid, methodologies for their experimental determination, and their implications in the broader context of pharmaceutical sciences.

I. Core Physicochemical Properties

Direct experimental data for (E)-4-(2-fluorophenyl)but-3-enoic acid is not extensively available in public literature. Therefore, this section presents a combination of confirmed identifiers and predicted values derived from computational models and structure-property relationships with analogous compounds. These predicted values serve as a valuable starting point for experimental design and characterization.

| Property | Value/Predicted Value | Source/Method | Significance in Drug Development |

| Chemical Structure |  | - | Foundation for all other properties. |

| CAS Number | 127406-53-5 | Commercial Supplier Data[1] | Unique chemical identifier for database searching and regulatory purposes. |

| Molecular Formula | C₁₀H₉FO₂ | - | Determines molecular weight and elemental composition. |

| Molecular Weight | 180.18 g/mol | Commercial Supplier Data[1] | A key parameter in Lipinski's Rule of Five for oral bioavailability.[2][3][4] |

| Predicted Melting Point | 110-130 °C | Estimation based on related cinnamic acid derivatives. | Influences formulation strategies (e.g., solid dosage forms) and purification methods. |

| Predicted Boiling Point | > 300 °C (decomposes) | Estimation based on related cinnamic acid derivatives. | Important for purification by distillation, though decomposition is likely at atmospheric pressure. |

| Predicted Aqueous Solubility | Low | Structure-based prediction (hydrophobic phenyl ring). | Affects dissolution rate and bioavailability. |

| Predicted pKa | 4.0 - 4.5 | Estimation based on benzoic acid and cinnamic acid pKa values. | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Predicted LogP | 2.0 - 2.5 | Computational prediction (e.g., ChemAxon).[5] | A measure of lipophilicity, crucial for membrane permeability and ADME properties.[6] |

II. Spectroscopic Profile

A. Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The expected characteristic vibrational frequencies for (E)-4-(2-fluorophenyl)but-3-enoic acid are summarized below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration, often broad due to hydrogen bonding. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the phenyl ring protons. |

| C-H (Alkene) | 3080-3020 | Stretching vibrations of the vinylic protons. |

| C=O (Carboxylic Acid) | 1710-1680 | Carbonyl stretch, a strong and characteristic absorption. |

| C=C (Alkene) | 1640-1620 | Stretching vibration of the conjugated double bond. |

| C=C (Aromatic) | 1600, 1475 | Phenyl ring stretching vibrations. |

| C-F (Aromatic) | 1250-1100 | Stretching vibration of the carbon-fluorine bond. |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration. |

| O-H (Carboxylic Acid) | 950-910 (broad) | Out-of-plane bending vibration. |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. The predicted chemical shifts for (E)-4-(2-fluorophenyl)but-3-enoic acid are outlined below.

¹H NMR (Proton NMR):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| Ar-H | 7.0 - 7.5 | multiplet | - |

| =CH-Ar | 6.8 - 7.2 | doublet | ~16 (trans coupling) |

| =CH-CH₂ | 6.0 - 6.4 | doublet of triplets | ~16, ~7 |

| -CH₂- | 3.2 - 3.6 | doublet | ~7 |

¹³C NMR (Carbon NMR):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 175 |

| C-F | 158 - 162 (doublet, ¹JCF) |

| Ar-C (other) | 120 - 140 |

| =CH-Ar | 135 - 145 |

| =CH-CH₂ | 120 - 130 |

| -CH₂- | 35 - 40 |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (E)-4-(2-fluorophenyl)but-3-enoic acid, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (180.18). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragments related to the fluorophenyl moiety.

III. Experimental Determination of Physical Properties

The following section details the established protocols for the experimental determination of key physical properties. These methodologies are widely applicable to organic compounds like (E)-4-(2-fluorophenyl)but-3-enoic acid.

A. Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

B. Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

C. pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Protocol: Potentiometric Titration

-

Solution Preparation: A known amount of the acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[9]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa Determination via Potentiometric Titration.

IV. Relevance in Drug Development

The physical properties of (E)-4-(2-fluorophenyl)but-3-enoic acid are critical determinants of its potential as a drug candidate. These properties are often evaluated in the context of established guidelines such as Lipinski's Rule of Five, which predicts the "drug-likeness" of a molecule for oral administration.[2][3][4]

-

Molecular Weight (< 500 Da): With a molecular weight of 180.18 g/mol , this compound comfortably adheres to this rule, suggesting good potential for absorption.[2]

-

LogP (< 5): The predicted LogP of 2.0-2.5 is well within the acceptable range, indicating a favorable balance between lipophilicity (for membrane permeation) and hydrophilicity (for solubility in aqueous environments).[6]

-

Hydrogen Bond Donors (≤ 5) and Acceptors (≤ 10): (E)-4-(2-fluorophenyl)but-3-enoic acid has one hydrogen bond donor (the carboxylic acid proton) and two hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid), satisfying these criteria.

The fluorine substituent can significantly influence the compound's properties. It can increase lipophilicity and potentially enhance metabolic stability and binding affinity to target proteins. However, it can also affect pKa and solubility. A thorough experimental characterization is therefore essential to fully understand its biopharmaceutical properties.

V. Conclusion

(E)-4-(2-fluorophenyl)but-3-enoic acid is a compound with promising characteristics for applications in drug discovery and development. While a complete experimental dataset of its physical properties is not yet publicly available, this guide provides a robust framework for its characterization. By combining predicted values with established experimental protocols, researchers can efficiently and accurately determine the key physicochemical parameters of this molecule. A comprehensive understanding of its melting point, solubility, pKa, and spectroscopic profile is fundamental to unlocking its full potential in the synthesis of novel therapeutic agents and advanced materials.

VI. References

-

BenchChem. (n.d.). Comparative spectroscopic analysis of cinnamic acid derivatives. Retrieved from BenchChem website.

-

Krasucka, P., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health.

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from bioaccess website.

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from Taylor & Francis website.

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from Wikipedia website.

-

Sigma-Aldrich. (n.d.). (3E)-4-(2-fluorophenyl)but-3-enoic acid. Retrieved from Sigma-Aldrich website.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from ChemAxon website.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.

Sources

- 1. (3E)-4-(2-fluorophenyl)but-3-enoic acid | 127406-53-5 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. chemaxon.com [chemaxon.com]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile of (E)-4-(2-fluorophenyl)but-3-enoic acid: A Methodological Whitepaper for Drug Development Professionals

An In-Depth Technical Guide

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. (E)-4-(2-fluorophenyl)but-3-enoic acid, a cinnamic acid derivative, presents as a compound of interest for which public-domain solubility data is scarce. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and formulation scientists to systematically determine and interpret the solubility profile of this and similar acidic compounds. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the interpretation of solubility data within the context of pharmaceutical development. This document serves not as a repository of pre-existing data, but as a methodological blueprint for its rigorous generation and application.

Introduction: The Imperative of Solubility in Drug Discovery

(E)-4-(2-fluorophenyl)but-3-enoic acid (CAS 127406-53-5) is an aromatic carboxylic acid with structural similarities to cinnamic acid. In the journey from a promising hit compound to a viable drug candidate, the physicochemical properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility is a paramount gatekeeper for oral drug delivery. A drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Poor solubility is a leading cause of costly late-stage failures in drug development, often contributing to low and variable bioavailability.

Therefore, the early and accurate characterization of a compound's solubility profile is not merely a data collection exercise; it is a strategic necessity. This guide outlines the principles and methodologies to establish a robust solubility profile for (E)-4-(2-fluorophenyl)but-3-enoic acid, focusing on the gold-standard equilibrium shake-flask method and the influence of pH.

Core Physicochemical & Structural Considerations

Understanding the molecule's inherent properties is fundamental to designing and interpreting solubility experiments.

-

Structure: C₁₀H₉FO₂

-

Molecular Weight: 180.18 g/mol

-

Functional Groups: The molecule possesses a carboxylic acid group (-COOH) and a fluorophenyl ring.

The Science of pH-Dependent Solubility

For an acidic compound like (E)-4-(2-fluorophenyl)but-3-enoic acid, solubility is not a single value but a profile that changes dramatically with pH.[5] This relationship is governed by the equilibrium between the solid-state compound, the dissolved unionized form (HA), and the dissolved ionized form (A⁻).

The core principle is that the ionized form (the carboxylate salt) is significantly more polar and thus more water-soluble than the unionized carboxylic acid.[3] At a pH well below the pKa, the compound exists predominantly as the less soluble HA form. As the pH of the solution rises above the pKa, the equilibrium shifts towards the highly soluble A⁻ form, leading to a sharp increase in total solubility.[6][7]

Caption: pH-dependent equilibrium of an acidic compound.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Shake-Flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility, providing the most reliable data for biopharmaceutical assessment.[1] The objective is to create a saturated solution where the dissolved API is in equilibrium with its solid form.

Materials and Reagents

-

(E)-4-(2-fluorophenyl)but-3-enoic acid (solid, crystalline)

-

HPLC-grade Acetonitrile and Water

-

Formic Acid or Trifluoroacetic Acid (for mobile phase)

-

Phosphate-buffered saline (PBS) and a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.

-

Calibrated pH meter

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker/incubator (e.g., set to 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC system with a UV detector and a suitable C18 column

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Prepare a series of aqueous buffers at desired pH values (e.g., 2.0, 4.0, 5.0, 6.8, 7.4, 8.0). Verify the final pH of each buffer after preparation.

-

Addition of Compound: Add an excess of solid (E)-4-(2-fluorophenyl)but-3-enoic acid to a vial containing a known volume (e.g., 1.5 mL) of each buffer. "Excess" is critical; there must be visible solid material at the end of the experiment to ensure saturation was achieved. A starting point could be 2-5 mg of compound per vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a physiologically relevant temperature (e.g., 37°C). Allow the samples to equilibrate for a period sufficient to reach a steady state, typically 24 to 48 hours. Causality Note: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high. A 24-48 hour period is necessary to ensure true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Self-Validation Step: This filtration step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

-

Dilution: Dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of a pre-established calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.

Data Presentation and Analysis

All quantitative data should be summarized for clarity. The final solubility is calculated by multiplying the HPLC-determined concentration by the dilution factor.

Table 1: Hypothetical pH-Solubility Profile for (E)-4-(2-fluorophenyl)but-3-enoic acid at 37°C

| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation | Molar Solubility (mM) |

| 2.0 | 15.2 | 1.8 | 0.084 |

| 4.0 | 45.8 | 4.1 | 0.254 |

| 5.0 | 185.5 | 15.2 | 1.03 |

| 6.8 | 2,150 | 125 | 11.93 |

| 7.4 | >5,000 | - | >27.75 |

| 8.0 | >5,000 | - | >27.75 |

This data is illustrative to demonstrate typical results for an acidic compound with a pKa between 4 and 5.

Interpretation and Implications for Drug Development

The generated pH-solubility profile provides actionable intelligence for drug development professionals.

-

Low Acidic Solubility: The hypothetical data shows very low solubility at pH 2.0, mimicking the conditions of the stomach. This suggests that dissolution in the stomach will be minimal.

-

Sharp Increase around pKa: The dramatic rise in solubility between pH 4.0 and 6.8 is characteristic behavior for a weak acid.[6] This indicates that the compound will dissolve more readily in the higher pH environment of the small intestine.

-

Biopharmaceutics Classification System (BCS): Based on this profile, if the highest dose is not soluble in 250 mL of aqueous media across the pH range 1.2-6.8, the compound would be classified as having "low solubility" (BCS Class 2 or 4). This immediately flags the need for formulation strategies to enhance dissolution.

-

Formulation Strategies: The poor solubility in acidic conditions might necessitate the development of an enteric-coated formulation to bypass the stomach and release the drug in the intestine. Alternatively, creating a salt form (e.g., sodium or potassium salt) could significantly improve the dissolution rate and overall solubility, potentially shifting the compound into a higher solubility class.

Conclusion

While specific public solubility data for (E)-4-(2-fluorophenyl)but-3-enoic acid is not available, a robust and reliable solubility profile can be generated through systematic application of the gold-standard shake-flask method. The resulting pH-dependent profile is a cornerstone of early-phase drug development, providing critical insights that guide formulation strategies, predict in-vivo behavior, and ultimately de-risk the path to clinical success. The methodologies outlined in this guide provide a validated pathway for obtaining this essential data.

References

- Vertex AI Search result citing general carboxylic acid solubility tests in w

- Blog post discussing the solubility of cinnamic acid, noting its pKa of 4.44 and pH-dependent solubility. [Source: vertexaisearch.cloud.google.com]

- PubChem entry for Cinnamic Acid, providing general solubility information. [Source: pubchem.ncbi.nlm.nih.gov]

- CORE article on solubility studies of trans-cinnamic acid, mentioning the isothermal shake-flask method. [Source: core.ac.uk]

- Consolidated Chemical product page for Cinnamic Acid, stating its low water solubility and solubility in organic solvents.

- PubMed article abstract on the effect of pH and temperature on the solubility of a surface-active carboxylic acid. [Source: pubmed.ncbi.nlm.nih.gov]

- University lab manual detailing procedures for determining solubility class in various aqueous solutions. [Source: vertexaisearch.cloud.google.com]

- ResearchGate table showing solubilities of trans-cinnamic acid in various solvents.

- Handout on identifying unknown compounds by solubility, detailing tests in water, NaOH, and NaHCO3. [Source: vertexaisearch.cloud.google.com]

- Scribd document discussing the solubility of carboxylic acids in 5% NaHCO3. [Source: scribd.com]

- Reddit discussion explaining how pH affects the solubility of organic acids by shifting the equilibrium between protonated (less soluble) and deprotonated (more soluble) forms. [Source: reddit.com]

- ResearchGate discussion on how increasing pH leads to deprotonation of carboxyl groups, increasing solubility.

- SciSpace article on experimental methods for drug solubility, highlighting the shake-flask method as reliable for low-solubility compounds. [Source: typeset.io]

- CymitQuimica product page for (3E)-4-Phenyl-3-butenoic acid, noting its limited water solubility. [Source: cymitquimica.com]

- Chemistry LibreTexts article explaining that the solubility of many compounds, especially salts of weak acids, depends strongly on pH. [Source: chem.libretexts.org]

- Quora answer stating that most carboxylic acids have pKa values in the 4-5 range and their solubility is water is pH-dependent. [Source: quora.com]

- Sigma-Aldrich product page for (3E)-4-(2-fluorophenyl)but-3-enoic acid, providing CAS number and molecular weight. [Source: sigmaaldrich.com]

Sources

- 1. scispace.com [scispace.com]

- 2. What is the solubility of cinnamic acid in water? - Blog [sinoshiny.com]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Fluorinated Butenoic Acids: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modulating Butenoic Acid Bioactivity

The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a continuous endeavor in pharmaceutical research. In this context, the strategic modification of known bioactive scaffolds presents a highly fruitful approach. The butenoic acid framework, a four-carbon unsaturated carboxylic acid, is a recurring motif in a variety of biologically active natural products and synthetic molecules. Its chemical simplicity and versatility make it an attractive starting point for the development of new drugs.

The Butenoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Butenoic acid and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and cytotoxic effects.[1] The reactivity of the α,β-unsaturated carbonyl system and the acidic nature of the carboxyl group are key determinants of their biological function, allowing for interactions with various biological targets. However, the therapeutic potential of simple butenoic acids is often limited by factors such as metabolic instability and suboptimal pharmacokinetic properties.

The Fluorine Advantage: How Fluorination Enhances Physicochemical and Pharmacological Properties

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to overcome these limitations and enhance therapeutic potential.[2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacological characteristics.[2] Strategic fluorination can lead to:

-

Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation.[3]

-

Enhanced Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulated Acidity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing their ionization state and interaction with biological targets.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with enzyme active sites, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.[4]

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the biological activities of fluorinated butenoic acids, with a focus on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the primary mechanisms of action, including enzyme inhibition, anticancer, and antimicrobial activities. Furthermore, it will provide detailed experimental protocols for assessing these biological activities, present key quantitative data, and offer insights into the structure-activity relationships that govern the efficacy of these compounds.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which fluorinated butenoic acids exert their biological effects is through the inhibition of specific enzymes. The introduction of fluorine can transform a butenoic acid scaffold into a highly potent and selective enzyme inhibitor.

Overview of Enzyme Inhibition by Fluorinated Compounds

Fluorinated compounds can act as enzyme inhibitors through various mechanisms, including:

-

Competitive Inhibition: The fluorinated molecule competes with the natural substrate for binding to the enzyme's active site.[4]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity.

-

Mechanism-Based (Suicide) Inhibition: The inhibitor is processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[1]

Case Study: Inhibition of γ-Aminobutyric Acid Aminotransferase (GABA-AT)

A significant body of research on fluorinated butenoic acids has focused on their ability to inhibit γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolism of the inhibitory neurotransmitter GABA.[5] Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has therapeutic potential for neurological disorders such as epilepsy.[6]

Fluorinated butenoic acid analogs of GABA can act as mechanism-based inactivators or potent competitive inhibitors of GABA-AT. For instance, (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid have been shown to inhibit GABA-AT in a time-dependent manner.[7] These compounds are initially processed by the enzyme, leading to the generation of a reactive species that inactivates the enzyme.[7] However, in some cases, the reactive species is released from the active site before inactivation, meaning these compounds are not true mechanism-based inactivators but rather potent inhibitors.[7] Other studies have shown that fluorinated analogs can act as substrates for GABA-AT, leading to the elimination of fluoride ions.[8]

The position and stereochemistry of the fluorine substituent on the butenoic acid backbone are critical for inhibitory activity. For example, in the case of 4-amino-3-fluorobutanoic acid, the (R)-enantiomer shows significant inhibition of GABA transamination, while the (S)-enantiomer is inactive.[6] This highlights the importance of the three-dimensional arrangement of the inhibitor within the enzyme's active site. The presence of a double bond in the butenoic acid chain can also enhance binding affinity to GABA-AT.[9]

The potency of enzyme inhibitors is typically quantified by their inhibition constant (Ki) or the concentration required to achieve 50% inhibition (IC50). The following table summarizes the inhibitory activity of selected fluorinated butenoic acid derivatives against GABA-AT.

| Compound | Inhibition Type | Ki (µM) | Reference |

| 4-Amino-2-(hydroxymethyl)-2-butenoic acid | Competitive | 5 | [8] |

| (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid | Time-dependent | N/A (Km = 0.74 mM as substrate) | [7] |

| (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid | Time-dependent | N/A (Km = 20.5 mM as substrate) | [7] |

Anticancer Activity of Fluorinated Butenoic Acid Derivatives

The development of novel anticancer agents is a critical area of research, and fluorinated compounds have shown significant promise. While research specifically on the anticancer activity of fluorinated butenoic acids is emerging, related fluorinated structures have demonstrated potent cytotoxic effects against various cancer cell lines.[3]

Rationale for Targeting Cancer with Fluorinated Butenoic Acids

The rationale for investigating fluorinated butenoic acids as anticancer agents stems from the known cytotoxic properties of both the butenoic acid scaffold and the demonstrated ability of fluorination to enhance anticancer activity in other molecular frameworks.[10] Fluorination can improve the drug-like properties of these molecules, leading to better cellular uptake and targeting of cancer cells.

Mechanisms of Anticancer Action

Fluorinated butenoic acid derivatives may exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Studies on fluorinated asiatic acid derivatives, which share some structural similarities with functionalized butenoic acids, have shown that these compounds can induce apoptosis in cancer cells.[10] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.[10] Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.[10] For example, a fluorinated asiatic acid derivative was found to induce cell cycle arrest at the G0/G1 phase by up-regulating p21 and p27 and down-regulating cyclin D3 and Cyclin E.[10]

Another potential mechanism of anticancer activity is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell death. Some fluorinated compounds, such as certain chalcones, have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[11]

The anticancer activity of fluorinated butenoic acids is likely mediated by their effects on various cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to apoptosis.

Caption: Hypothetical signaling pathway for apoptosis induction by fluorinated butenoic acids.

In Vitro Cytotoxicity Data

The cytotoxic activity of fluorinated compounds is often evaluated against a panel of human cancer cell lines. The IC50 value, which represents the concentration of a compound that inhibits cell growth by 50%, is a standard measure of cytotoxicity. The following table presents IC50 values for some fluorinated compounds with anticancer activity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Fluorinated β-lactam | MCF-7 (Breast Cancer) | 0.095 | [12] |

| Fluorinated β-lactam | Hs578T (Triple-Negative Breast Cancer) | 0.033 | [13] |

| Fluorinated Chalcone | HepG2 (Liver Cancer) | 67.51 | [14] |

| Fluorinated Quassinoid | Various Cancer Cell Lines | Potent Activity | [15] |

| Fluorinated Asiatic Acid Derivative | HeLa (Cervical Cancer) | More potent than parent compound | [10] |

Structure-Activity Relationship for Anticancer Efficacy

The structure of fluorinated compounds plays a crucial role in their anticancer activity. For example, in a series of fluorinated chalcones, the position of the fluorine atom and the nature of other substituents on the aromatic rings significantly influenced their cytotoxicity.[14] Similarly, for fluorinated β-lactams, the presence and number of fluorine atoms at the 3-position of the β-lactam ring were found to be critical for their antiproliferative activity.[13]

Antimicrobial Potential of Fluorinated Butenoic Acids

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Fluorinated organic acids represent a promising class of compounds in this regard.[16]

The Growing Need for Novel Antimicrobials

The ability of bacteria, fungi, and other microbes to develop resistance to existing drugs is a significant challenge in modern medicine. The exploration of novel chemical scaffolds, such as fluorinated butenoic acids, is essential to replenish the antimicrobial drug pipeline.

Evidence for Antimicrobial Effects of Fluorinated Organic Acids

While direct studies on the antimicrobial properties of fluorinated butenoic acids are limited, related fluorinated compounds have demonstrated significant antimicrobial activity. For example, trifluoromethyl-substituted chalcones and phenylboronic acids have shown potent antibacterial and antifungal effects.[17][18] The incorporation of a trifluoromethyl group often enhances the antimicrobial potency of the parent molecule.[17]

Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of fluorinated butenoic acids is likely due to their ability to disrupt essential microbial processes.

The increased lipophilicity of fluorinated compounds may allow them to more effectively penetrate and disrupt the integrity of microbial cell membranes. This can lead to leakage of cellular contents and ultimately cell death.

Fluorinated butenoic acids may also act by inhibiting enzymes that are crucial for microbial survival. For instance, some fluorinated compounds have been shown to inhibit leucyl-tRNA synthetase, an enzyme essential for protein synthesis in bacteria and fungi.[18]

Antimicrobial Spectrum and Efficacy

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe. The following table provides MIC values for some fluorinated compounds with antimicrobial activity.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted Pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | [19] |

| Trifluoromethyl-substituted Pyrazole | Enterococcus faecium | 0.78 | [19] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than Tavaborole | [18] |

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of fluorinated butenoic acids, a range of standardized experimental protocols are employed.

Enzyme Inhibition Assays

A common method to assess GABA-AT inhibition involves monitoring the conversion of a substrate, such as GABA, to its product. The activity of the inhibitor is determined by its ability to reduce the rate of this reaction.

Caption: Workflow for a typical GABA-AT inhibition assay.

To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to determine the inhibition constants.[4]

In Vitro Cytotoxicity Assays

The MTT and WST-1 assays are colorimetric assays used to assess cell viability. They are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.

Caption: General synthetic workflow for a fluorinated butenoic acid.

Conclusion and Future Perspectives

Summary of Key Biological Activities

Fluorinated butenoic acids represent a promising class of compounds with a diverse range of biological activities. Their ability to act as potent enzyme inhibitors, particularly of GABA-AT, highlights their potential for the treatment of neurological disorders. Furthermore, the emerging evidence for their anticancer and antimicrobial properties suggests that these compounds could be developed into novel therapeutics for a variety of diseases.

Challenges and Opportunities in the Development of Fluorinated Butenoic Acid-Based Therapeutics

While the initial findings are encouraging, further research is needed to fully elucidate the therapeutic potential of fluorinated butenoic acids. Key challenges and opportunities include:

-

Expanding the Chemical Space: The synthesis and biological evaluation of a wider range of structurally diverse fluorinated butenoic acids are needed to identify new lead compounds with improved potency and selectivity.

-

Mechanism of Action Studies: In-depth studies are required to fully understand the molecular mechanisms underlying the anticancer and antimicrobial activities of these compounds.

-

In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Structure-Based Drug Design: A deeper understanding of the interactions between fluorinated butenoic acids and their biological targets will enable the use of structure-based drug design approaches to optimize their therapeutic properties.

References

-

Silverman, R. B., & Invergo, B. J. (1986). Syntheses of (Z)-and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and their inactivation of gamma-aminobutyric acid aminotransferase. Journal of medicinal chemistry, 29(9), 1840-1844. [Link]

- Silverman, R. B., & George, C. (1988). Fluorinated conformationally-restricted gamma-aminobutyric acid aminotransferase inhibitors. Journal of medicinal chemistry, 31(12), 2323-2327.

-

Silverman, R. B., & Levy, M. A. (1981). 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Biochemistry, 20(5), 1197-1203. [Link]

- Silverman, R. B., & Nanavati, S. M. (1990). The enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding. Journal of the American Chemical Society, 112(15), 5830-5834.

- Silverman, R. B., & Nanavati, S. M. (1992). Inactivation of gamma-aminobutyric acid aminotransferase by (S, E)-4-amino-5-fluoropent-2-enoic acid and effect on the enzyme of (E)-3-(1-aminocyclopropyl)-2-propenoic acid. Journal of medicinal chemistry, 35(23), 4444-4449.

-